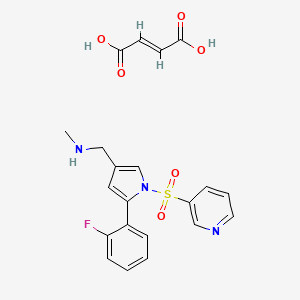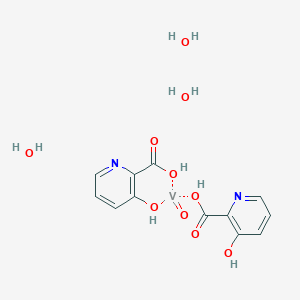
Thiazolidinedione-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidinedione-8 is an antibiofilm agent, disturbing symbiotic balance between C. albicans and S. mutans in dual species biofilm.
Aplicaciones Científicas De Investigación
1. Impact on Bone Density and Formation
- Thiazolidinediones, including compounds like rosiglitazone, are known to influence bone density and formation. Studies have shown that these compounds can inhibit bone formation and decrease bone mineral density, particularly in postmenopausal women (Grey et al., 2007).
2. Insulin Resistance and Type 2 Diabetes
- Thiazolidinediones have been studied extensively for their role in treating insulin resistance and type 2 diabetes mellitus. These compounds work by activating peroxisome proliferator-activated receptor gamma, which regulates gene expression involved in metabolism, adipocyte differentiation, lipid storage, and insulin sensitization (Schoonjans & Auwerx, 2000).
3. Anti-Quorum Sensing and Antibiofilm Properties
- Thiazolidinedione-8 has shown promise in preventing catheter-associated urinary tract infections due to its anti-quorum-sensing properties. Sustained-release delivery systems of TZD-8 have demonstrated effectiveness against Candida albicans biofilms (Shenderovich et al., 2015).
4. Metabolic and Cardiovascular Effects
- Thiazolidinediones are also studied for their diverse effects on metabolism, including impact on lipid metabolism, fatty acid release, and potential cardiovascular benefits. They modulate gene expression by binding to nuclear transcription factors and have shown benefits on cardiovascular risk factors independent of their antidiabetic effect (Qayyum & Schulman, 2006).
5. Mitochondrial Function in Neuron-like Cells
- Research on thiazolidinediones has extended to their impact on mitochondrial function in human neuron-like cells. Studies indicate that these compounds can alter energy metabolism and may prove useful in treating disorders featuring mitochondrial impairment (Ghosh et al., 2007).
6. Potential in Treating Inflammatory Diseases and Cancer
- Thiazolidinediones, including TZD-8, have therapeutic potential beyond their antidiabetic properties. They may be effective in treating inflammatory diseases and certain cancers due to their mechanism of action involving activation of peroxisome proliferator-activated receptor γ (Murphy & Holder, 2000).
7. Chemotherapy Applications
- Thiazolidinediones have been synthesized and tested as potential hypoglycemic agents, indicating their versatile applications in medicinal chemistry. This includes exploring their role in chemotherapy (Datar & Aher, 2016).
8. Role in Dental Biofilm Management
- Thiazolidinedione-8 has been explored for its role in managing oral fungal biofilms, offering potential applications in dentistry for combating oral fungal infections (Feldman et al., 2017).
9. Drug Design for Type 2 Diabetes
- Thiazolidinediones are a focus of drug design research for treating type 2 diabetes, with extensive research into their mechanism of action and structural requirements (Thangavel et al., 2017).
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.3 |
Nombre IUPAC |
5(Z)-Heptylidene-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-4-5-6-7-8-9(12)11-10(13)14-8/h7H,2-6H2,1H3,(H,11,12,13)/b8-7- |
Clave InChI |
SEBONXXIHGKXBF-FPLPWBNLSA-N |
SMILES |
O=C(NC/1=O)SC1=C/CCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Thiazolidinedione-8; Thiazolidinedione8; Thiazolidinedione 8; TZD-8; TZD8; TZD 8; S-8; S8; S 8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

